3-Methoxy-4-(4-nitrobenzoyloxy)benzyl 4-nitrobenzoate
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Overview
Description
2-METHOXY-4-[(4-NITROBENZOYLOXY)METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 2-METHOXY-4-[(4-NITROBENZOYLOXY)METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of 2-methoxy-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst . . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
2-METHOXY-4-[(4-NITROBENZOYLOXY)METHYL]PHENYL 4-NITROBENZOATE undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-METHOXY-4-[(4-NITROBENZOYLOXY)METHYL]PHENYL 4-NITROBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: It finds applications in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(4-NITROBENZOYLOXY)METHYL]PHENYL 4-NITROBENZOATE involves its interaction with molecular targets through its functional groups. The nitrobenzoate groups can participate in electron transfer reactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 2-METHOXY-4-[(4-NITROBENZOYLOXY)METHYL]PHENYL 4-NITROBENZOATE include:
Methyl 2-methoxy-4-nitrobenzoate: Shares the methoxy and nitrobenzoate groups but lacks the additional nitrobenzoate ester linkage.
2-Methoxy-4-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-Methoxy-4-nitrobenzaldehyde: Contains an aldehyde group, making it more reactive in certain chemical reactions.
Properties
Molecular Formula |
C22H16N2O9 |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
[3-methoxy-4-(4-nitrobenzoyl)oxyphenyl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C22H16N2O9/c1-31-20-12-14(13-32-21(25)15-3-7-17(8-4-15)23(27)28)2-11-19(20)33-22(26)16-5-9-18(10-6-16)24(29)30/h2-12H,13H2,1H3 |
InChI Key |
WLLQNCJSRUIORO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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